
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate is a chemical compound that is widely used in scientific research for its unique properties. This compound is synthesized using specific methods and has a mechanism of action that is of great interest to researchers. In
Wirkmechanismus
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate inhibits the activity of PTPs by binding to a specific site on the enzyme. This binding results in a conformational change in the enzyme that prevents it from carrying out its normal function. The specificity of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate for PTPs makes it a valuable tool for studying the role of these enzymes in cellular processes.
Biochemical and Physiological Effects:
The inhibition of PTP activity by 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve insulin sensitivity in animal models of diabetes. These effects are thought to be due to the inhibition of specific PTPs that are involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate in lab experiments is its specificity for PTPs. This allows researchers to selectively study the role of these enzymes in cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many future directions for research on 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate. One direction is the development of more potent and selective inhibitors of specific PTPs. Another direction is the study of the role of PTPs in various diseases and the development of therapies that target these enzymes. Additionally, the use of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate in combination with other inhibitors or therapies may lead to more effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-tert-butylphenol in the presence of a base such as triethylamine. The reaction takes place at a temperature of around 0-5°C and is carried out in an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate is widely used in scientific research for its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of various cellular processes such as cell growth, differentiation, and migration. Dysregulation of PTP activity has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. Therefore, the development of inhibitors that selectively target PTPs has been of great interest to researchers.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3S/c1-13-6-11-17(12-14(13)2)22(19,20)21-16-9-7-15(8-10-16)18(3,4)5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLNORHJUODLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 3,4-dimethylbenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



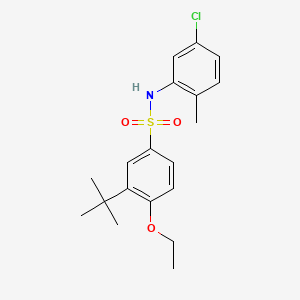
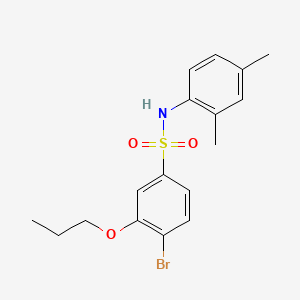
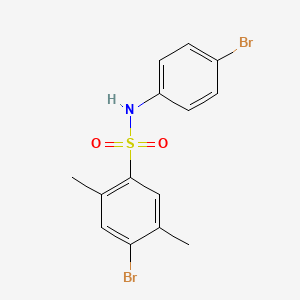
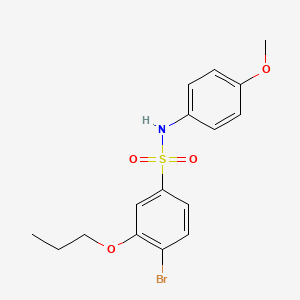
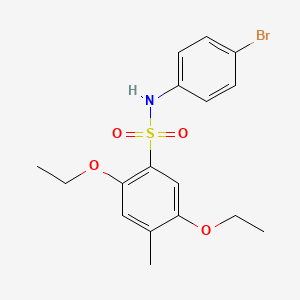
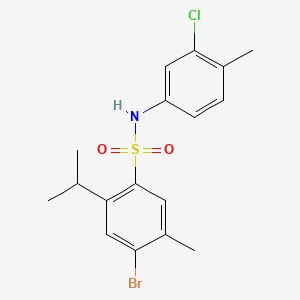
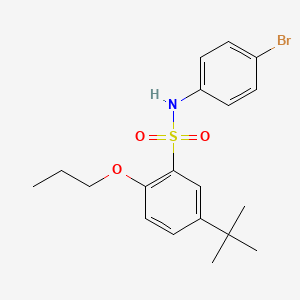

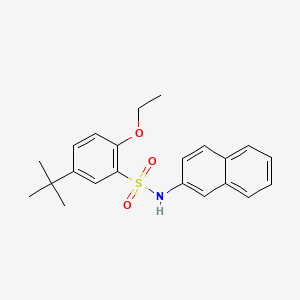
![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)

![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)